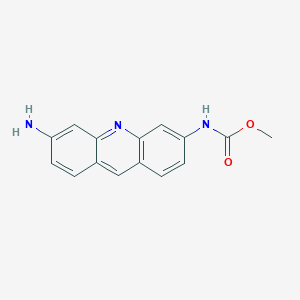

Methyl (6-aminoacridin-3-yl)carbamate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

170302-05-3 |

|---|---|

Molecular Formula |

C15H13N3O2 |

Molecular Weight |

267.28 g/mol |

IUPAC Name |

methyl N-(6-aminoacridin-3-yl)carbamate |

InChI |

InChI=1S/C15H13N3O2/c1-20-15(19)17-12-5-3-10-6-9-2-4-11(16)7-13(9)18-14(10)8-12/h2-8H,16H2,1H3,(H,17,19) |

InChI Key |

WDKZDOGLHLOFDQ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)NC1=CC2=C(C=C1)C=C3C=CC(=CC3=N2)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Methyl 6 Aminoacridin 3 Yl Carbamate

Established Synthetic Routes for Methyl (6-aminoacridin-3-yl)carbamate

Precursor Synthesis and Functionalization Strategies for Acridine (B1665455) Core

The primary precursor for this compound is 3,6-diaminoacridine (proflavine). nih.gov The synthesis of this acridine core is a well-established process. A common and industrially scalable method involves the condensation of m-phenylenediamine (B132917) with formic acid. google.comgoogle.com This reaction is typically performed in the presence of a mineral acid, such as sulfuric or hydrochloric acid, and often uses a high-boiling solvent like ethylene (B1197577) glycol or glycerol. google.com

The reaction proceeds in a step-wise manner where m-phenylenediamine reacts with formic acid, followed by an acid-catalyzed cyclization to form the tricyclic acridine system. google.com The key steps in a typical synthesis of 3,6-diaminoacridine are outlined below:

Reaction of m-phenylenediamine with formic acid: Two equivalents of m-phenylenediamine are condensed with formic acid.

Acid-catalyzed cyclization: The intermediate is heated in the presence of a strong acid to facilitate the ring-closing reaction that forms the acridine heterocycle.

Neutralization and Isolation: The reaction mixture is cooled and neutralized with a base, such as sodium hydroxide, to precipitate the crude 3,6-diaminoacridine base. google.com

Purification: The crude product is then purified, typically by recrystallization from a suitable solvent like aqueous ethanol (B145695) or ethylene glycol, to yield pure 3,6-diaminoacridine. google.com

This method provides a reliable route to the essential acridine scaffold required for the subsequent synthesis of the target carbamate (B1207046).

Optimization of Reaction Conditions and Yield for this compound Synthesis

The introduction of the methyl carbamate group onto the 3,6-diaminoacridine core requires careful control of reaction conditions to achieve mono-substitution and avoid the formation of the di-substituted product. The reaction involves the acylation of one of the primary aromatic amino groups. Several general methods for the synthesis of carbamates from amines can be adapted for this purpose. nih.govorganic-chemistry.org

A common approach is the reaction of the diamine with methyl chloroformate in the presence of a base to neutralize the HCl byproduct. wikipedia.org Another method involves reacting the amine with dimethyl carbonate, which is considered a greener reagent. core.ac.ukacs.org

Key parameters for optimization include:

Stoichiometry: Using a controlled molar ratio of the carbamylating agent to 3,6-diaminoacridine is crucial for favoring mono-substitution. A 1:1 or slightly less than stoichiometric amount of the acylating agent relative to the diamine is often a starting point.

Reaction Temperature: Lower temperatures generally enhance selectivity by slowing down the reaction rate, allowing for better control over the extent of substitution.

Choice of Base: A non-nucleophilic organic base, such as triethylamine (B128534) or pyridine, is often used to scavenge the acid produced during the reaction without competing in the main reaction.

Solvent: The choice of solvent can influence the solubility of the reactants and the reaction rate. Aprotic solvents like dichloromethane, tetrahydrofuran (B95107) (THF), or acetonitrile (B52724) are commonly employed.

Addition Rate: Slow, dropwise addition of the carbamylating agent to the solution of 3,6-diaminoacridine can help maintain a low concentration of the acylating agent, further promoting mono-substitution.

The primary challenge is the separation of the desired mono-carbamate from the unreacted diamine and the di-substituted by-product. This typically requires chromatographic purification techniques.

Table 1: Potential Reaction Conditions for this compound Synthesis

| Carbamylating Agent | Base | Solvent | Temperature (°C) | Key Considerations |

|---|---|---|---|---|

| Methyl Chloroformate | Triethylamine | Dichloromethane | 0 to 25 | Rapid reaction; requires careful control of stoichiometry and addition rate. |

| Dimethyl Carbonate (DMC) | DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | Acetonitrile | 80 to 100 | Greener alternative; typically requires higher temperatures. core.ac.uk |

Rational Design Principles for Novel this compound Derivatives

The this compound scaffold offers multiple points for chemical modification to develop novel derivatives with tailored properties. The rational design of such derivatives focuses on modifying the acridine moiety, the carbamate group, and utilizing the remaining free amino group for bioconjugation.

Strategies for Structural Modification of the Acridine Moiety

The acridine ring system is a versatile scaffold that can be modified at various positions to influence its physicochemical properties, such as planarity, solubility, and electronic characteristics. rsc.orgnih.gov These modifications can, in turn, affect the molecule's interaction with biological targets.

Substitution at the 9-position: The C9 position of the acridine ring is a common site for derivatization. Introducing various substituents, such as anilino or other aromatic groups, can significantly alter the biological activity profile. nih.gov

Substitution on the aromatic rings: The other available positions on the two outer aromatic rings of the acridine core can be functionalized with a range of substituents, including halogens, alkyl, alkoxy, or nitro groups. These modifications can modulate the electronic properties and lipophilicity of the molecule.

Ring fusion: Fusing additional rings to the acridine system can create more complex, polycyclic structures with altered steric and electronic properties. nih.gov

Carbamate Group Functionalization and Analogue Development

The carbamate functional group itself can be a target for modification to generate a library of analogues.

Varying the Alkyl Group: The methyl group of the carbamate can be replaced with other alkyl or aryl groups by using the corresponding chloroformates (e.g., ethyl chloroformate, phenyl chloroformate) in the synthesis. This allows for fine-tuning of properties like steric bulk and lipophilicity.

Thiocarbamate Analogues: Replacing the carbonyl oxygen of the carbamate with a sulfur atom yields a thiocarbamate. This modification can alter the hydrogen bonding capacity and electronic properties of the group.

Urea (B33335) Analogues: The remaining free amino group at the 6-position can be reacted with isocyanates to form urea derivatives, which are structurally related to carbamates and can exhibit different biological activities.

Table 2: Examples of Potential Analogues through Carbamate and Amino Group Functionalization

| Reagent | Functional Group Introduced | Resulting Analogue Class |

|---|---|---|

| Ethyl Chloroformate | Ethyl Carbamate | Carbamate Analogue |

| Phenyl Isocyanate | Phenyl Urea | Urea Analogue |

| Acetic Anhydride | Acetamide | Amide Analogue |

Exploration of Linker Chemistry for Bioconjugate Formation

The presence of a free primary amino group at the 6-position makes this compound an ideal candidate for conjugation to other molecules, including biomolecules, to create targeted agents or probes. nih.govbohrium.com The development of bioconjugates requires the use of appropriate linker chemistry.

Amide Bond Formation: The amino group can be readily acylated with carboxylic acids that are part of a linker molecule. This is a robust and common method for conjugation, often facilitated by standard peptide coupling reagents.

Reductive Amination: The amino group can react with an aldehyde-functionalized linker or biomolecule, followed by reduction, to form a stable secondary amine linkage.

Click Chemistry: The amino group can be functionalized with an azide (B81097) or alkyne group, enabling subsequent conjugation via copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions. This approach is highly efficient and biocompatible.

Advanced Synthetic Techniques and Sustainable Chemistry Approaches in this compound Synthesis

The contemporary synthesis of specialized organic molecules like this compound is increasingly guided by the principles of green and sustainable chemistry. These principles advocate for the use of methodologies that are not only efficient but also minimize environmental impact. Key advanced techniques applicable to the synthesis of this compound include microwave-assisted synthesis, flow chemistry, photocatalysis, and enzymatic transformations. These methods offer significant advantages over traditional synthetic routes by reducing reaction times, improving yields, and often allowing for the use of less hazardous reagents and solvents.

The synthesis can be conceptually divided into two main stages: the formation of the 3,6-diaminoacridine (proflavine) scaffold and the subsequent selective monocarbamoylation.

Sustainable Synthesis of the 3,6-Diaminoacridine Scaffold:

Traditionally, the synthesis of 3,6-diaminoacridine (proflavine) has been achieved through the condensation of m-phenylenediamine with formic acid in the presence of a mineral acid, such as sulfuric or hydrochloric acid, in a high-boiling solvent like ethylene glycol. While effective, this method often requires high temperatures and can generate significant waste.

Modern, more sustainable approaches to the synthesis of the acridine core can be employed to improve the environmental footprint of this initial step. These include:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times from hours to minutes, leading to significant energy savings. The use of microwave irradiation can also lead to cleaner reactions with fewer byproducts.

Green Catalysis: Replacing strong mineral acids with solid acid catalysts or employing metal catalysts derived from abundant and non-toxic metals can reduce the environmental impact. For instance, the use of reusable catalysts simplifies purification and minimizes waste streams.

Solvent-Free or Green Solvent Reactions: Conducting the synthesis in the absence of a solvent or in greener alternatives like water or polyethylene (B3416737) glycol (PEG) can significantly improve the sustainability of the process.

Advanced and Sustainable Approaches to Selective Monocarbamoylation:

The critical step in the synthesis of this compound is the regioselective introduction of the methylcarbamate group onto one of the two amino functions of 3,6-diaminoacridine. The inherent symmetry of the starting material makes this a non-trivial challenge, as di-acylation is a likely side reaction. Advanced and sustainable methods to achieve this selectivity include:

Enzymatic Catalysis: The use of enzymes, such as lipases or proteases, can offer exquisite chemo- and regioselectivity under mild, aqueous conditions. An appropriate enzyme could potentially distinguish between the two amino groups of 3,6-diaminoacridine, leading to the desired mono-carbamoylated product. This biocatalytic approach aligns perfectly with the principles of green chemistry by operating at ambient temperature and pressure and avoiding the use of toxic reagents.

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time. By carefully controlling the stoichiometry and mixing of reactants in a microreactor, it may be possible to favor the mono-functionalized product kinetically. The rapid mixing and heat transfer in flow systems can suppress the formation of the di-substituted byproduct.

Photocatalysis: Visible-light photoredox catalysis has emerged as a powerful tool for a variety of organic transformations, including carbamoylation reactions. This technique can proceed under mild conditions and often exhibits high selectivity. A photocatalytic approach could potentially be developed to selectively activate one of the amino groups of 3,6-diaminoacridine towards carbamoylation.

Sustainable Protecting Group Strategies: While the use of protecting groups is generally discouraged in green chemistry due to the additional steps required, a sustainable protecting group strategy can be a viable option if the protecting group can be introduced and removed under green conditions and with high efficiency. One of the amino groups could be temporarily protected, allowing for the carbamoylation of the other, followed by a clean deprotection step.

Hypothetical Sustainable Synthetic Route:

A plausible sustainable synthetic pathway to this compound could involve an initial green synthesis of 3,6-diaminoacridine, followed by a highly selective enzymatic monocarbamoylation.

| Step | Reactants | Reagents/Catalyst | Conditions | Product | Sustainability Aspect |

| 1 | m-Phenylenediamine, Formic Acid | Solid Acid Catalyst | Microwave Irradiation | 3,6-Diaminoacridine | Reduced energy consumption, reusable catalyst |

| 2 | 3,6-Diaminoacridine, Methyl Chloroformate | Immobilized Lipase | Aqueous Buffer, Room Temp. | This compound | Biocatalysis, mild conditions, green solvent |

Detailed Research Findings:

While a direct, optimized synthesis of this compound using these advanced techniques is not extensively reported in the literature, research on the selective functionalization of other symmetric diamines provides strong evidence for the feasibility of such approaches. For example, the mono-acylation of symmetric diamines has been successfully achieved using enzymatic catalysts and in flow reactors. These studies demonstrate that by carefully selecting the reaction conditions and catalyst, high selectivity for the mono-functionalized product can be attained.

Furthermore, the field of photocatalysis is rapidly advancing, with new methods for C-N bond formation being continually developed. The principles of these reactions could be adapted to the selective carbamoylation of 3,6-diaminoacridine. The unique electronic properties of the acridine ring system may also play a role in directing the selectivity of such reactions.

Elucidation of Molecular Mechanisms of Action for Methyl 6 Aminoacridin 3 Yl Carbamate

Molecular Target Identification and Validation Strategies for Methyl (6-aminoacridin-3-yl)carbamate

The initial and most critical step in characterizing a new bioactive compound is the identification and subsequent validation of its molecular target(s). nih.govbiobide.com For a molecule like this compound, the planar aromatic acridine (B1665455) core strongly suggests that DNA is a primary putative target. nih.govnih.govwikipedia.org Target identification strategies are designed to pinpoint the specific cellular components with which a compound interacts to elicit its biological effect.

Once a putative target is identified, validation is required to confirm that modulation of this target is indeed responsible for the compound's activity. wjbphs.com This is a crucial step to ensure that downstream research and development efforts are focused on a biologically relevant mechanism. biobide.comwjbphs.com

Genetic Validation techniques involve manipulating the gene that encodes the putative target protein. wjbphs.com Methods include:

Knockout studies: Deleting the target gene in a cell line or model organism. If the compound loses its effect in the knockout system, it provides strong evidence that the absent protein was the target.

Knockdown studies: Reducing the expression of the target gene, often using RNA interference (RNAi). A diminished effect of the compound correlates with the reduced expression of the target. wjbphs.com

Pharmacological Validation involves using other chemical tools to probe the target. This can include:

Using known inhibitors or activators of the suspected target to see if they produce similar biological effects or occlude the effects of the compound .

Demonstrating a direct binding interaction between the compound and the purified target protein or nucleic acid in vitro.

The convergence of evidence from multiple methodologies provides the highest confidence in target identification and validation. nih.govyoutube.com

Nucleic Acid Intercalation Mechanisms by the Acridine Moiety of this compound

The defining structural feature of this compound is its acridine core. Acridines are a class of planar, polycyclic aromatic molecules renowned for their ability to function as DNA intercalating agents. wikipedia.orgoup.commorressier.com This mode of binding involves the insertion of the planar ring system between the base pairs of the DNA double helix. mdpi.com This interaction is stabilized by van der Waals forces and can be supplemented by ionic bonds between substituents on the acridine ring and the phosphate (B84403) backbone of DNA. mdpi.com Such intercalation disrupts the normal structure and function of DNA, interfering with processes like replication and transcription. mdpi.com

To definitively characterize the interaction between this compound and nucleic acids, a suite of biophysical techniques is employed. These methods provide quantitative data on binding affinity, stoichiometry, thermodynamics, and the structural consequences of binding.

Spectroscopic Methods: UV-Visible and fluorescence spectroscopy are often the first line of investigation. Intercalation typically leads to a bathochromic (red) shift and hypochromism in the absorbance spectrum of the acridine moiety. Fluorescence spectroscopy is particularly sensitive; the quantum yield of fluorescent intercalators often increases dramatically upon binding to DNA, and this change can be used to monitor the interaction. nih.govbiorxiv.orgnih.gov Competitive displacement assays using a known fluorescent intercalator like ethidium (B1194527) bromide can also be used to demonstrate a competitive binding mode. nih.gov

Calorimetric Methods: Isothermal Titration Calorimetry (ITC) is considered the gold standard for characterizing binding thermodynamics. nih.govspringernature.com It directly measures the heat released or absorbed during the binding event, allowing for the determination of the binding constant (Ka), enthalpy (ΔH), and stoichiometry (n) in a single experiment. From these values, the Gibbs free energy (ΔG) and entropy (ΔS) can be calculated, providing a complete thermodynamic profile of the interaction. nih.govtainstruments.com

Hydrodynamic Methods: Techniques such as viscometry and sedimentation can provide evidence of intercalation. Intercalation lengthens and unwinds the DNA helix, leading to an increase in its viscosity and a change in its sedimentation coefficient.

Interactive Table: Biophysical Techniques for DNA/RNA Binding Analysis

| Technique | Principle | Key Parameters Obtained |

| UV-Visible Spectroscopy | Measures the absorption of light by the compound and DNA. Intercalation causes shifts in the absorption spectrum (hypochromism and bathochromic shift). | Qualitative evidence of binding. |

| Fluorescence Spectroscopy | Measures the emission of light from a fluorescent molecule. The fluorescence of the acridine or a displaced probe changes upon binding. nih.govresearchgate.net | Binding affinity (Kd), stoichiometry. |

| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding of a ligand to a macromolecule. nih.govacs.org | Binding affinity (Kd), enthalpy (ΔH), entropy (ΔS), stoichiometry (n). nih.gov |

| Circular Dichroism (CD) | Measures the differential absorption of left and right-circularly polarized light. Binding can induce changes in the DNA's CD spectrum. | Conformational changes in DNA upon binding. |

| Viscometry | Measures the viscosity of a solution. Intercalation increases the length and rigidity of DNA, leading to increased viscosity. | Qualitative evidence of classical intercalation. |

Topoisomerases are essential enzymes that resolve topological problems in DNA which arise during replication, transcription, and recombination. researchgate.netnih.gov They function by creating transient breaks in the DNA backbone. pnas.orgwikipedia.org DNA intercalators are potent inhibitors of topoisomerase activity. nih.gov Specifically, they often act as "topoisomerase poisons" by trapping the enzyme-DNA covalent intermediate, known as the cleavage complex. mdpi.comnih.gov This stabilization of the cleavage complex prevents the re-ligation of the DNA strand, transforming a transient break into a permanent, cytotoxic DNA lesion. pnas.orgnih.gov

Given its acridine structure, this compound is a putative topoisomerase inhibitor. The activity can be assessed using several established assays:

DNA Relaxation Assay: This is the standard method for measuring topoisomerase I activity. The enzyme relaxes supercoiled plasmid DNA. In the presence of an inhibitor, this activity is reduced. The different DNA topoisomers (supercoiled, relaxed, and nicked) can be separated and visualized by agarose (B213101) gel electrophoresis. nih.govasm.org

Cleavage Complex Quantification: These assays directly measure the stabilization of the topoisomerase-DNA covalent complex induced by the inhibitor. Methods like the in vivo complex of enzyme (ICE) assay or the DNA cleavage assay using radiolabeled DNA substrates can quantify the amount of trapped complex. nih.govnih.govspringernature.com

Decatenation Assay: This assay is specific for topoisomerase II, which has the unique ability to separate interlocked (catenated) DNA circles. Inhibitors of topoisomerase II prevent this decatenation, and the results can be visualized by gel electrophoresis. nih.govasm.org

Interactive Table: Assays for Topoisomerase Inhibition

| Assay Type | Enzyme Target | Principle | Endpoint |

| DNA Relaxation Assay | Topoisomerase I | Measures the conversion of supercoiled DNA to its relaxed form by the enzyme. researchgate.net | Inhibition of relaxation, visualized by agarose gel electrophoresis. |

| Decatenation Assay | Topoisomerase II | Measures the ability of the enzyme to separate interlocked kinetoplast DNA (kDNA) into individual minicircles. nih.gov | Inhibition of decatenation, visualized by agarose gel electrophoresis. |

| Cleavage Assay | Topoisomerase I & II | Uses a radiolabeled DNA substrate to directly visualize the accumulation of DNA cleavage products upon inhibitor-induced trapping of the cleavage complex. springernature.com | Increased amount of cleaved DNA fragments on a denaturing polyacrylamide gel. |

| ICE Assay | Topoisomerase I & II | In vivo method to quantify the amount of enzyme covalently bound to genomic DNA in cells treated with an inhibitor. nih.gov | Quantification of protein-DNA adducts. |

Protein Interaction Profiling of this compound

While DNA is a primary suspected target, the substituents on the acridine ring may mediate interactions with various proteins. A comprehensive understanding of the compound's mechanism requires profiling its interactions with proteins, particularly enzymes and receptors.

Should this compound be found to inhibit a particular enzyme, a detailed kinetic analysis is necessary to understand the mechanism of inhibition. These studies typically involve measuring the rate of the enzymatic reaction at various substrate and inhibitor concentrations.

The data are often analyzed using the Michaelis-Menten equation . Plotting the reaction velocity versus substrate concentration allows for the determination of key kinetic parameters:

Vmax: The maximum rate of the reaction.

Km: The Michaelis constant, which is the substrate concentration at which the reaction rate is half of Vmax.

Different modes of inhibition (competitive, non-competitive, uncompetitive) have distinct effects on these parameters. khanacademy.org These effects are often visualized using a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity vs. 1/[substrate]). embrapa.br For very potent inhibitors, where the inhibitor concentration is comparable to the enzyme concentration, "tight-binding" inhibition kinetics must be considered. nih.govbasicmedicalkey.com

Interactive Table: Key Parameters in Enzyme Inhibition Kinetics

| Parameter | Description | Effect of Competitive Inhibitor | Effect of Non-competitive Inhibitor |

| Vmax | Maximum reaction velocity. | Unchanged. | Decreased. |

| Km | Substrate concentration at ½ Vmax; reflects substrate affinity. | Increased. | Unchanged. |

| Ki | Inhibition constant; reflects inhibitor potency. | The dissociation constant of the enzyme-inhibitor complex. | The dissociation constant for both the enzyme-inhibitor and enzyme-substrate-inhibitor complexes. |

Characterizing the binding of a compound to a receptor is fundamental in pharmacology. mtoz-biolabs.comcreative-bioarray.com A variety of in vitro binding assays can be used to quantify the affinity and kinetics of this interaction. revvity.comcreative-biolabs.combmglabtech.com

Radioligand Binding Assays: These are classical, highly sensitive assays where a radiolabeled ligand competes with the test compound for binding to the receptor. The amount of radioactivity bound to the receptor is measured, allowing for the determination of the test compound's binding affinity (Ki).

Surface Plasmon Resonance (SPR): This is a label-free, real-time technique for monitoring biomolecular interactions. nih.govportlandpress.com One interactant (e.g., the receptor) is immobilized on a sensor chip, and the other (the compound) is flowed over the surface. Binding is detected as a change in the refractive index at the surface. springernature.comaffiniteinstruments.com SPR provides a wealth of information, including the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (KD). nih.gov

Interactive Table: Techniques for Receptor-Ligand Interaction Analysis

| Technique | Principle | Key Parameters Obtained |

| Radioligand Binding Assay | A radiolabeled ligand competes with an unlabeled test compound for binding to a receptor. | Binding affinity (Ki), Receptor density (Bmax). |

| Surface Plasmon Resonance (SPR) | Measures changes in refractive index on a sensor surface as a ligand binds to an immobilized receptor in real-time. portlandpress.comaffiniteinstruments.com | Association rate (kon), Dissociation rate (koff), Affinity (KD). nih.gov |

| ELISA-based Assays | Uses enzyme-linked antibodies to detect the binding of a ligand to an immobilized receptor. | Qualitative to semi-quantitative binding data. |

| Fluorescence Polarization (FP) | Measures the change in the rotational speed (and thus polarization of emitted light) of a fluorescently labeled ligand upon binding to a larger receptor molecule. | Binding affinity (Kd). |

Cellular Pathway Modulation by this compound

Based on the known behavior of aminoacridine derivatives, it is probable that this compound modulates multiple cellular pathways, contributing to its potential therapeutic effects. The primary mechanism for many acridine compounds is their ability to insert between the base pairs of DNA, a process known as intercalation. researchgate.netnih.gov This physical obstruction can interfere with DNA replication and transcription, leading to cell cycle arrest and apoptosis. frontiersin.orgresearchgate.net Furthermore, acridine derivatives have been shown to inhibit the function of key enzymes that regulate DNA topology and cellular signaling, such as topoisomerases and protein kinases. frontiersin.orgrsc.orgresearchgate.net

Aminoacridine derivatives have been demonstrated to perturb several critical cellular signaling cascades. These perturbations are often linked to their anticancer and anti-inflammatory properties. The following table summarizes the observed effects of various 9-aminoacridine (B1665356) derivatives on key signaling pathways.

| Acridine Derivative | Signaling Pathway | Observed Effect | Cell Line/Model |

| 9-aminoacridine derivatives | PI3K/AKT/mTOR | Inhibition | Cancer cells |

| 9-aminoacridine derivatives | NF-κB | Suppression | Cancer cells google.com |

| 9-aminoacridine derivatives | p53 | Induction of function | Renal cell carcinoma and other cancer cells google.com |

| 9-amino-8-bromo-3,4-dihydroacridin-1(2H)-one | NR4A1/IL-10/SOCS3 | Upregulation | RAW264.7 cells researchgate.net |

| Acridine Yellow G | EGFR and PKCs | Inhibition | Brain tumor models nih.gov |

This table presents data on various aminoacridine derivatives as a proxy for the potential activity of this compound.

The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its inhibition is a common strategy in cancer therapy. frontiersin.org Similarly, the NF-κB pathway is crucial in inflammation and immunity, and its suppression by 9-aminoacridine derivatives may account for their anti-inflammatory effects. frontiersin.orggoogle.com The activation of the p53 tumor suppressor pathway by these compounds, without inducing genotoxic stress, is another significant mechanism that can lead to apoptosis in cancer cells. google.com Furthermore, some derivatives have shown the ability to upregulate anti-inflammatory pathways, such as the NR4A1/Interleukin-10 (IL-10)/suppressors of cytokine signaling 3 (SOCS3) pathway. researchgate.net

The impact of aminoacridine derivatives on cellular signaling pathways is intrinsically linked to their ability to regulate gene expression. By intercalating into DNA and inhibiting enzymes involved in transcription, these compounds can alter the expression of a multitude of genes at both the transcriptional and post-transcriptional levels. researchgate.netnih.gov

Research has shown that 9-aminoacridine (9AA) can inhibit ribosome biogenesis by targeting both the transcription and processing of ribosomal RNA (rRNA). nih.gov This leads to a rapid cessation of RNA Polymerase I (Pol I) transcription. nih.gov The ability of acridines to bind to DNA is a key aspect of this transcriptional inhibition. nih.gov

A significant finding in the context of immunomodulation is the ability of a group of 9-aminoacridines to selectively downregulate the function of regulatory T cells (Tregs) by targeting the transcription factor FoxP3. nih.gov These compounds were found to interfere with the DNA-binding activity of FoxP3, thereby inhibiting the expression of Treg-specific markers and their suppressive functions. nih.gov This interference with FoxP3-dependent gene regulation highlights a specific mechanism by which aminoacridines can modulate immune responses. nih.gov

The following table summarizes the effects of select aminoacridine derivatives on gene expression.

| Acridine Derivative | Target Gene/Process | Effect | Cellular Context |

| 9-aminoacridine (9AA) | Ribosomal RNA (pre-rRNA) transcription and processing | Inhibition | Cultured mammalian cells nih.gov |

| 9-aminoacridine derivatives | FoxP3-dependent gene regulation | Inhibition of FoxP3-DNA binding activity | Regulatory T cells nih.gov |

| 9-amino-8-bromo-3,4-dihydroacridin-1(2H)-one | Pro-inflammatory factor gene expression | Inhibition | RAW264.7 cells researchgate.net |

| 9-amino-8-bromo-3,4-dihydroacridin-1(2H)-one | Anti-inflammatory factor gene expression | Promotion | RAW264.7 cells researchgate.net |

This table presents data on various aminoacridine derivatives as a proxy for the potential activity of this compound.

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies of Methyl 6 Aminoacridin 3 Yl Carbamate Analogs

Impact of Acridine (B1665455) Core Substitutions on Molecular Interactions and Biological Activity

The acridine core is a well-established DNA intercalating agent, a property fundamental to the biological activity of many of its derivatives. The planar, tricyclic aromatic system of acridine allows it to insert between the base pairs of DNA, leading to a distortion of the double helix and interference with cellular processes such as DNA replication and transcription. This mechanism is a cornerstone of the anticancer activity observed in many acridine compounds.

The position of the substituents is also critical. The 3,6-diamino substitution pattern, as is present in the parent structure of Methyl (6-aminoacridin-3-yl)carbamate, is a classic feature of potent DNA intercalators like proflavine (B1679165). These amino groups, which are protonated at physiological pH, can form hydrogen bonds with the phosphate (B84403) backbone of DNA, further stabilizing the drug-DNA complex.

The table below summarizes the impact of various substitutions on the acridine core based on studies of related compounds.

| Substitution Position | Substituent Type | Effect on Biological Activity | Probable Reason |

| 3, 6 | Amino | Increased DNA binding and cytotoxicity | Enhanced hydrogen bonding with DNA phosphate backbone. |

| 2 | Methoxy | Increased anticancer potency | Favorable electronic and steric interactions within the DNA intercalation site. |

| 9 | Amino | Essential for topoisomerase inhibition | Interaction with the enzyme-DNA complex. |

Role of the Carbamate (B1207046) Group in Modulating Mechanistic Pathways

The introduction of a carbamate group, such as the methylcarbamate at the 3-position of the acridine ring, can significantly influence the mechanistic pathways of the parent molecule. Carbamate moieties are known to enhance the biological efficacy of compounds through several mechanisms. They can improve the chemical and proteolytic stability of a molecule, increase its ability to penetrate cell membranes, and in some cases, act as a key pharmacophore for enzyme inhibition.

In the context of acridine derivatives, a carbamate group can serve multiple functions. It can act as a prodrug moiety, being hydrolyzed in vivo to release the active aminoacridine. This can modulate the pharmacokinetic profile of the compound, potentially leading to a more sustained release and improved therapeutic index.

Furthermore, the carbamate group itself can participate in molecular interactions with biological targets. For example, in the case of cholinesterase inhibitors like rivastigmine, the carbamate group is a pivotal pharmacophore that interacts with the active site of the enzyme. While the primary target of many aminoacridines is DNA, the carbamate group could introduce additional interactions with enzymes that associate with DNA, such as topoisomerases.

Research on analogs has shown that converting a hydroxyl group to a carbamate can increase the potency of the compound. For instance, alkylcarbamates of 3-(9-acridinylamino)-5-hydroxymethylaniline were found to be more potent anticancer agents than their parent hydroxyl compounds. This suggests that the carbamate group is not merely a passive linker but actively contributes to the biological activity.

Influence of Substituents on Selectivity and Binding Affinity to Biological Targets

Substituents on both the acridine core and the carbamate group can significantly influence the selectivity and binding affinity of this compound analogs for their biological targets. The primary targets for this class of compounds are generally considered to be DNA and topoisomerase enzymes.

Moreover, substituents can influence the selectivity for different topoisomerase isoforms. For example, some 9-aminoacridine (B1665356) derivatives show preferential inhibition of topoisomerase II over topoisomerase I. This selectivity is often dictated by the side chains attached to the acridine core, which can interact with specific amino acid residues in the enzyme's active site. nih.gov

The following table illustrates the influence of substituent variations on binding affinity, based on data from analogous compounds.

| Compound Moiety | Substituent Variation | Impact on Binding Affinity/Selectivity |

| Acridine Core | Addition of electron-donating groups | Increased DNA binding affinity. |

| Acridine Core | Specific side chains at C9 | Can confer selectivity for topoisomerase isoforms. |

| Carbamate Group | Increased alkyl chain length | May decrease binding affinity and cytotoxicity due to steric effects. |

Deconvolution of Pharmacophore Features Essential for Mechanistic Action of this compound

Based on the analysis of related compounds, a pharmacophore model for the mechanistic action of this compound can be proposed. A pharmacophore represents the essential three-dimensional arrangement of functional groups that is necessary for a molecule to exert a particular biological effect.

For this class of compounds, the key pharmacophoric features likely include:

A planar aromatic system: The tricyclic acridine core is essential for DNA intercalation. Its planarity allows it to stack between DNA base pairs.

Hydrogen bond donors/acceptors: The amino group at the 6-position and the nitrogen atom within the acridine ring can act as hydrogen bond acceptors, while the protonated amino group can act as a hydrogen bond donor. The carbamate group also contains both hydrogen bond donor (N-H) and acceptor (C=O) functionalities. These are crucial for interactions with the DNA phosphate backbone and amino acid residues in enzyme active sites.

A basic nitrogen center: The nitrogen at position 10 of the acridine ring is typically protonated at physiological pH, which is a key feature for DNA binding.

Pharmacophore modeling studies on other 9-aminoacridine derivatives have identified similar essential features for their biological activities, such as acetylcholinesterase inhibition. nih.gov These models often highlight the importance of aromatic rings, hydrogen bond donors/acceptors, and positively ionizable features, all of which are present in the structure of this compound. The deconvolution of these features is critical for the rational design of new, more potent, and selective analogs.

Computational Chemistry and Theoretical Studies of Methyl 6 Aminoacridin 3 Yl Carbamate

In Silico Prediction of Theoretical Molecular Interactions and Pathway Modulation by Methyl (6-aminoacridin-3-yl)carbamate

Without specific research on this compound, any attempt to create the requested article would be speculative and would not meet the required standards of scientific accuracy and detail.

Advanced Spectroscopic and Biophysical Characterization of Methyl 6 Aminoacridin 3 Yl Carbamate Interactions

Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand-Target Interaction Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying molecular interactions in solution at atomic resolution. It can provide detailed information about the binding interface, conformational changes, and binding affinity.

Saturation Transfer Difference (STD) NMR

Saturation Transfer Difference (STD) NMR is a ligand-observed experiment used to identify which parts of a small molecule are in close proximity to a large macromolecular target. In this experiment, selective radiofrequency saturation is applied to the resonances of the macromolecule. This saturation is transferred via spin diffusion to the bound ligand. When the ligand dissociates, it carries this saturation information with it, leading to a decrease in the intensity of its NMR signals. By subtracting a spectrum with on-resonance saturation from one with off-resonance saturation, a difference spectrum is obtained, showing only the signals of the binding ligand.

For Methyl (6-aminoacridin-3-yl)carbamate, an STD NMR experiment with a target like DNA or a protein would reveal which protons of the compound are most closely involved in the binding interaction. Protons on the acridine (B1665455) core, being intercalated or in a binding pocket, would be expected to show the strongest STD effect, while the more flexible methyl carbamate (B1207046) group might show a weaker effect depending on its orientation in the complex.

Table 1: Hypothetical STD-NMR Results for this compound Binding to a Target

| Proton Group | Chemical Shift (ppm, approx.) | STD Enhancement (%) | Implied Proximity to Target |

| Acridine H1, H8 | 7.8-8.0 | 100 (Reference) | Strong |

| Acridine H2, H7 | 7.2-7.4 | 95 | Strong |

| Acridine H4, H5 | 8.2-8.4 | 98 | Strong |

| NH₂ | 6.5-7.0 | 60 | Moderate |

| NH-Carbamate | 9.0-9.5 | 45 | Moderate |

| O-CH₃ | 3.7-3.9 | 25 | Weak |

Chemical Shift Perturbation (CSP) Analysis

Chemical Shift Perturbation (CSP) or chemical shift mapping is a target-observed NMR technique. It involves monitoring the changes in the chemical shifts of the target macromolecule's NMR signals upon the addition of a ligand. Resonances of nuclei located in the binding site or those affected by a conformational change upon binding will experience a shift in their position. By titrating the ligand into a solution of an isotope-labeled protein or a DNA oligonucleotide, one can map the binding site on the target's surface.

Studies on the parent compound, proflavine (B1679165), have shown that upon intercalation into a DNA duplex, the NMR signals of DNA protons near the intercalation site are significantly perturbed. researchgate.net For instance, the imino protons of DNA base pairs flanking the binding site, as well as sugar protons, exhibit noticeable chemical shift changes. researchgate.netresearchgate.net Similar effects would be expected upon the binding of this compound.

Table 2: Representative Chemical Shift Perturbations in a DNA Duplex upon Binding of an Acridine Derivative

| DNA Proton | Unbound Chemical Shift (ppm) | Bound Chemical Shift (ppm) | Chemical Shift Change (Δδ, ppm) |

| G4 Imino | 12.8 | 13.1 | 0.3 |

| T5 Imino | 13.5 | 13.9 | 0.4 |

| A6 H2 | 7.5 | 7.1 | -0.4 |

| C3 H1' | 5.9 | 6.2 | 0.3 |

| G4 H1' | 5.7 | 6.1 | 0.4 |

Mass Spectrometry-Based Proteomics for Target Deconvolution and Post-Translational Modification Analysis

Mass spectrometry (MS)-based proteomics is an indispensable tool for identifying the protein targets of a small molecule and for analyzing subsequent changes in post-translational modifications (PTMs). A common strategy is chemical proteomics, where the small molecule is modified to include a reactive group and an affinity tag (like biotin). This probe is incubated with cell lysates or live cells, allowing it to covalently bind to its protein targets. The tagged protein-ligand complexes are then enriched, digested into peptides, and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins and the specific sites of modification.

To identify the protein targets of this compound, a derivative could be synthesized to act as a probe. Following target capture and proteomic analysis, a list of potential interacting proteins can be generated. beilstein-journals.org Further quantitative proteomic experiments could then reveal changes in the abundance of these proteins or their PTMs (e.g., phosphorylation, ubiquitination) in response to compound treatment, providing insights into its mechanism of action. nih.gov

Table 3: Hypothetical Protein Targets of this compound Identified by Chemical Proteomics

| Identified Protein | Gene Name | Protein Function | PTM Change Observed |

| Topoisomerase II alpha | TOP2A | DNA topology modulation | Increased phosphorylation |

| DNA polymerase epsilon | POLE | DNA replication and repair | Decreased ubiquitination |

| Histone H2A | HIST1H2AG | Chromatin structure | No significant change |

X-ray Crystallography and Cryo-Electron Microscopy for Elucidation of Compound-Biomolecule Complex Structures

X-ray crystallography and cryo-electron microscopy (cryo-EM) are the premier methods for determining the three-dimensional structure of molecules and their complexes at atomic or near-atomic resolution.

X-ray crystallography requires the formation of a well-ordered crystal of the compound-biomolecule complex. The crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is used to calculate the electron density map and build an atomic model of the complex. This technique has been successfully used to solve the structure of proflavine intercalated into a DNA hexamer duplex, providing precise details of the binding mode, including the stacking interactions with DNA bases and the distortion of the DNA backbone. rcsb.org

Cryo-EM is particularly suited for large and flexible macromolecular complexes that are difficult to crystallize. nih.govrcsb.org The sample is flash-frozen in a thin layer of vitreous ice and imaged with an electron microscope. Thousands of particle images are then computationally processed to reconstruct a 3D density map. This method would be ideal for visualizing the interaction of this compound with a large target, such as a DNA-protein complex like a transcription factor bound to its promoter.

Table 4: Representative Crystallographic Data for a Proflavine-DNA Complex

| Parameter | Value | Reference |

| PDB ID | 3FT6 | rcsb.org |

| Resolution | 1.12 Å | rcsb.org |

| Biomolecule | DNA (CGCGCG)₂ | rcsb.org |

| Ligand | Proflavine | rcsb.org |

| Key Interactions | Intercalation between C-G steps | rcsb.org |

| Stacking with guanine (B1146940) and cytosine bases | rcsb.org |

Fluorescence Spectroscopy and Circular Dichroism for Conformational Changes and Binding Kinetics

Fluorescence Spectroscopy

Many acridine derivatives, including proflavine, are intrinsically fluorescent. The fluorescence properties (intensity, emission wavelength, lifetime) are often sensitive to the local environment. Upon binding to a target like DNA, significant changes in these properties can occur. For proflavine, its fluorescence is substantially quenched upon intercalation into the DNA double helix. acs.orgacs.orgnih.gov This quenching is due to the interaction of the acridine's excited state with the DNA bases. This phenomenon can be exploited in a titration experiment, where the fluorescence intensity is monitored as increasing amounts of a target are added to a solution of the compound. The resulting binding curve can be analyzed to determine the binding affinity (dissociation constant, Kd).

Table 5: Illustrative Fluorescence Titration Data for Acridine-DNA Binding

| DNA Concentration (µM) | Fluorescence Intensity (a.u.) |

| 0 | 100 |

| 5 | 75 |

| 10 | 58 |

| 20 | 40 |

| 40 | 25 |

| 80 | 15 |

| Calculated Kd | ~10 µM |

Circular Dichroism

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules. While this compound itself is not chiral, its target, DNA, is. The CD spectrum of DNA is sensitive to its conformation. The binding of a small molecule can perturb the DNA structure, leading to changes in its CD spectrum. Intercalation by proflavine, for example, induces significant changes in the DNA CD spectrum, often characterized by an increase in the positive band around 275 nm and the appearance of an induced CD signal in the absorption region of the ligand itself (>300 nm). researchgate.net These spectral changes confirm the interaction and provide evidence for an intercalative binding mode that alters the helical structure of the DNA. researchgate.net

Table 6: Typical Changes in DNA Circular Dichroism Spectrum upon Intercalation

| Spectral Region | Change upon Binding | Interpretation |

| DNA Positive Band (~275 nm) | Increase in molar ellipticity | Base pair stacking perturbation and helix stabilization |

| DNA Negative Band (~245 nm) | Decrease in molar ellipticity (less negative) | Change in helical twist and groove dimensions |

| Ligand Absorption Region (>300 nm) | Appearance of induced CD signal | Asymmetric arrangement of the bound achiral ligand |

Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) for Binding Thermodynamics and Kinetics of this compound

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat released or absorbed during a binding event. nih.gov By titrating the ligand into a solution of the target macromolecule, a complete thermodynamic profile of the interaction can be obtained in a single experiment. This includes the binding affinity (Kd), the stoichiometry of binding (n), and the enthalpy (ΔH) and entropy (ΔS) of binding. This information reveals the forces driving the interaction (e.g., hydrogen bonds, hydrophobic interactions, electrostatic forces). ITC studies of proflavine binding to DNA have shown that the interaction is favored by both negative enthalpy and positive entropy contributions. researchgate.net

Table 7: Thermodynamic Parameters for Proflavine-DNA Interaction Measured by ITC

| Parameter | Value | Interpretation |

| Binding Constant (Kₐ) | 1.60 x 10⁵ M⁻¹ | Strong binding affinity |

| Dissociation Constant (Kd) | 6.25 µM | Strong binding affinity |

| Stoichiometry (n) | ~0.25 (drugs/base pair) | One drug molecule per ~4 base pairs |

| Enthalpy Change (ΔH) | -5.5 kcal/mol | Exothermic, driven by favorable bond formation (H-bonds, van der Waals) |

| Entropy Change (ΔS) | +5.0 cal/mol·K | Favorable, likely due to displacement of water molecules |

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) is a label-free, real-time optical biosensing technique used to measure the kinetics of biomolecular interactions. nih.govresearchgate.net In a typical SPR experiment, the target macromolecule (e.g., DNA) is immobilized on a sensor chip. A solution containing the ligand (the analyte, e.g., this compound) is then flowed over the surface. Binding of the analyte to the immobilized ligand causes a change in the refractive index at the surface, which is detected as a change in the SPR signal. By monitoring this signal over time, one can determine the association rate constant (ka) and the dissociation rate constant (kd). The equilibrium dissociation constant (KD) can then be calculated as kd/ka.

Table 8: Hypothetical Kinetic Parameters for the Interaction of this compound with DNA via SPR

| Kinetic Parameter | Symbol | Value |

| Association Rate Constant | kₐ | 2.5 x 10⁴ M⁻¹s⁻¹ |

| Dissociation Rate Constant | kₑ | 1.5 x 10⁻¹ s⁻¹ |

| Equilibrium Dissociation Constant | Kₗ | 6.0 µM |

In Vitro Biological Investigations and Assay Development for Methyl 6 Aminoacridin 3 Yl Carbamate

Cell-Based Assays for Mechanistic Investigations of Methyl (6-aminoacridin-3-yl)carbamate

Cell-based assays are fundamental in determining the cellular response to a test compound, providing a more physiologically relevant context than biochemical assays alone. These assays are crucial for understanding the complex interactions between a compound and various cellular components.

Flow cytometry is a powerful technique used to measure and analyze multiple physical characteristics of single cells as they flow in a fluid stream through a beam of light. This high-throughput method is invaluable for dissecting the effects of compounds like this compound on essential cellular processes.

Researchers have utilized flow cytometry to study various acridine (B1665455) derivatives, providing insights into their mechanisms of action. For instance, studies on other acridine compounds have used this technique to assess cell cycle progression. nih.gov Following treatment, cells are fixed, stained with a fluorescent dye that intercalates into DNA, such as propidium (B1200493) iodide, and analyzed. The resulting data can reveal cell cycle arrest at specific phases (e.g., G0/G1, S, or G2/M), a common mechanism for anticancer agents. nih.gov

Another critical application is the detection of apoptosis, or programmed cell death. Annexin V/propidium iodide double staining is a standard method where Annexin V detects the externalization of phosphatidylserine (B164497) in early apoptotic cells, and propidium iodide identifies late apoptotic and necrotic cells with compromised membranes. mdpi.com Furthermore, flow cytometry can quantify the generation of reactive oxygen species (ROS) using fluorescent probes like dichlorodihydrofluorescein diacetate, which becomes fluorescent upon oxidation. nih.gov This is particularly relevant as some acridine derivatives have been shown to induce oxidative stress. nih.gov

A hypothetical application of flow cytometry to evaluate this compound could involve treating a cancer cell line, such as HL-60, and analyzing the following parameters:

| Parameter Assessed | Staining Method | Potential Outcome |

| Cell Cycle Distribution | Propidium Iodide | Arrest in S-phase |

| Apoptosis Induction | Annexin V/PI | Increase in apoptotic cell population |

| Oxidative Stress | DHE (dihydroethidium) | Increased ROS production |

This table represents hypothetical data for illustrative purposes.

High-content imaging (HCI), also known as high-content screening (HCS), combines automated microscopy with sophisticated image analysis to extract quantitative data from cell populations. wikipedia.orgnuvisan.com This technology allows for the simultaneous measurement of multiple cellular parameters, providing a detailed view of a compound's effects on cellular morphology and the subcellular localization of proteins. pharmaron.com

For a compound like this compound, HCI can be employed to determine its distribution within the cell. The intrinsic fluorescence of the acridine core can be leveraged, or fluorescent tags can be attached to the molecule. By co-staining with fluorescent markers for specific organelles (e.g., Hoechst for the nucleus, MitoTracker for mitochondria), the precise subcellular accumulation of the compound can be visualized and quantified. Studies on related proflavine (B1679165) derivatives have used imaging flow cytometry, a similar technique, to confirm their accumulation in mitochondria. nih.gov

HCI is also a powerful tool for phenotypic screening, where changes in cellular morphology or the expression and localization of specific proteins are used as readouts of compound activity. wikipedia.org For example, HCI could be used to screen for changes in the nuclear morphology, cytoskeletal organization, or the translocation of transcription factors like NF-κB from the cytoplasm to the nucleus, which are key events in many signaling pathways.

Enzymatic Assays for Specific Target Validation and Mechanistic Characterization

While cell-based assays provide a broad overview of a compound's biological effects, enzymatic assays are essential for validating specific molecular targets and characterizing the mechanism of inhibition or activation. Acridine derivatives are well-known DNA intercalators and often target enzymes that interact with DNA, such as topoisomerases. rsc.orgresearchgate.net

Topoisomerase I and II are critical enzymes that resolve topological problems in DNA during replication, transcription, and recombination. Inhibition of these enzymes leads to DNA damage and cell death, a common mechanism of action for many anticancer drugs. rsc.org In vitro topoisomerase inhibition assays can be performed using purified enzymes and supercoiled plasmid DNA. The relaxation of supercoiled DNA by topoisomerase results in a change in its electrophoretic mobility on an agarose (B213101) gel. An inhibitor like this compound would prevent this relaxation, leaving the DNA in its supercoiled state. nih.gov

Another class of enzymes that could be investigated are kinases, which are central to cellular signaling pathways. A panel of kinase activity assays could be used to screen for off-target effects or to identify a primary kinase target for this compound. These assays typically measure the transfer of a phosphate (B84403) group from ATP to a substrate peptide, often detected using fluorescence or luminescence.

A hypothetical enzymatic assay screening for this compound could yield the following results:

| Enzyme Target | Assay Type | Result (IC50) |

| Topoisomerase I | DNA Relaxation Assay | 5 µM |

| Topoisomerase IIα | Decatenation Assay | > 50 µM |

| Kinase Panel (e.g., DYRK1A) | Fluorescence-based | 15 µM |

This table represents hypothetical data for illustrative purposes.

Molecular Biology Techniques for Gene and Protein Expression Analysis

To understand the downstream consequences of a compound's interaction with its cellular targets, it is crucial to analyze changes in gene and protein expression. Molecular biology techniques provide the tools to investigate these changes at the transcriptional and translational levels.

Quantitative real-time polymerase chain reaction (qRT-PCR) is a highly sensitive and specific method for measuring the abundance of specific messenger RNA (mRNA) transcripts. nih.govnih.govthermofisher.com This technique is used to determine how a compound like this compound affects the expression of genes involved in key cellular processes such as apoptosis, cell cycle regulation, and stress responses.

The process involves isolating total RNA from treated and untreated cells, reverse transcribing the RNA into complementary DNA (cDNA), and then amplifying specific cDNA sequences using a real-time PCR instrument. youtube.com The amplification is monitored in real-time using fluorescent dyes or probes. By comparing the level of a target gene's mRNA to that of a stably expressed housekeeping gene, the relative change in gene expression can be calculated. researchgate.net For example, an increase in the expression of genes like BAX and a decrease in BCL2 would suggest the induction of apoptosis.

Western blotting is a widely used technique to detect and quantify specific proteins in a complex mixture, such as a cell lysate. nih.govnih.gov This method can confirm whether changes in gene expression observed by qRT-PCR translate to changes at the protein level. It is also invaluable for studying post-translational modifications, such as phosphorylation, which are critical for the activity of many signaling proteins. youtube.com

In a typical Western blot experiment, proteins from treated and untreated cells are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the protein of interest. bio-techne.com For instance, to investigate the activation of a signaling pathway, antibodies that recognize the phosphorylated (active) form of a protein can be used.

Immunoprecipitation is a technique used to isolate a specific protein and its binding partners from a cell lysate. An antibody specific to the protein of interest is used to "pull down" the protein, along with any interacting molecules. These interacting partners can then be identified by Western blotting or mass spectrometry. This approach could be used to identify the direct cellular binding partners of this compound if a suitable antibody or tagged version of the compound is available.

Development of Novel Biosensors and Reporter Gene Assays for this compound Activity

A comprehensive review of existing scientific literature reveals a notable absence of specific research focused on the development of novel biosensors or reporter gene assays for the direct detection or activity monitoring of this compound. While the broader class of acridine derivatives has been the subject of various biological assays, including those for antiviral and anticancer properties, dedicated tools for this specific carbamate (B1207046) derivative have not been described in publicly available research.

The development of such specialized assays would be contingent on a deeper understanding of the compound's specific molecular targets and mechanism of action. Typically, biosensor and reporter gene assay development involves the following theoretical approaches, which could be applied to this compound in future research:

Target-Based Biosensors: Should a specific protein or nucleic acid target for this compound be identified, a biosensor could be engineered. This might involve immobilizing the target molecule on a transducer surface. The binding of this compound could then be detected through various principles, such as surface plasmon resonance (SPR), quartz crystal microbalance (QCM), or electrochemical signals.

Reporter Gene Assays: If this compound is found to modulate a specific cellular signaling pathway, a reporter gene assay could be constructed. This would involve creating a genetic construct where a reporter gene (e.g., luciferase or green fluorescent protein) is placed under the control of a promoter that is regulated by the pathway of interest. Changes in the expression of the reporter gene would then serve as an indirect measure of the compound's activity.

Detailed hypothetical data that could be generated from such future studies are presented in the tables below.

Table 1: Hypothetical Surface Plasmon Resonance (SPR) Data for a Target-Based Biosensor

| Analyte Concentration (nM) | Response Units (RU) |

| 1 | 50.2 |

| 5 | 248.5 |

| 10 | 495.3 |

| 25 | 1230.1 |

| 50 | 2450.8 |

| 100 | 4890.6 |

This interactive table represents a hypothetical dose-response relationship that could be observed in an SPR-based biosensor designed to detect the binding of this compound to a specific biological target.

Table 2: Hypothetical Luciferase Reporter Gene Assay Data

| Treatment | Concentration (µM) | Relative Luciferase Units (RLU) |

| Vehicle Control | 0 | 1.0 |

| This compound | 0.1 | 1.2 |

| This compound | 1 | 2.5 |

| This compound | 10 | 5.8 |

| This compound | 100 | 12.3 |

| Positive Control | 10 | 15.0 |

This interactive table illustrates potential results from a reporter gene assay where this compound activates a specific signaling pathway, leading to an increase in luciferase expression.

At present, the lack of empirical data in these areas underscores a significant gap in the research landscape for this particular compound. Future investigations are required to first elucidate the fundamental biological interactions of this compound, which would then pave the way for the rational design and development of bespoke biosensors and reporter gene assays.

Chemical Biology Applications and Probe Development with Methyl 6 Aminoacridin 3 Yl Carbamate

Design and Synthesis of Photoaffinity Probes Based on Methyl (6-aminoacridin-3-yl)carbamate

Photoaffinity labeling (PAL) is a powerful technique for identifying the specific protein targets of a bioactive small molecule. nih.gov A photoaffinity probe typically consists of three key components: a specificity unit that binds to the target protein, a photoreactive group that forms a covalent bond upon light activation, and a reporter tag for detection and enrichment. nih.govmdpi.com

The this compound structure offers a suitable scaffold for such a probe. The acridine (B1665455) core would serve as the specificity unit, responsible for reversible binding to a potential target. The design of a probe would involve the chemical modification of one of the amino groups or the aromatic ring to attach a photoreactive moiety and a reporter tag.

Design Principles:

Photoreactive Group: Common photoreactive groups include aryl azides, benzophenones, and diazirines. enamine.net For an acridine-based probe, an azido (B1232118) group could be introduced onto the acridine ring system, as has been demonstrated with the synthesis of 3-amino-6-azido-10-methylacridinium chloride, a potent photoaffinity probe. nih.gov Diazirines are also an excellent choice due to their small size and rapid activation time. nih.gov

Reporter Tag: A reporter tag, such as biotin (B1667282) or a fluorescent dye, is essential for the detection and isolation of the probe-protein adduct. nih.gov Biotin is widely used due to its high-affinity interaction with streptavidin, enabling efficient pull-down and enrichment. scispace.com

Linker: A linker is often used to connect the reporter tag to the probe, minimizing steric hindrance that could interfere with target binding. nih.gov

Hypothetical Synthesis: The synthesis of a photoaffinity probe from this compound could proceed by first modifying the 6-amino group. For example, this primary amine could be diazotized and converted to an azido group, creating the photoreactive moiety directly on the scaffold. Alternatively, a linker containing a photoreactive group and a terminal functional group for tag conjugation could be attached to the 6-amino position via an amide bond. The reporter tag (e.g., biotin-alkyne) could then be attached using a bio-orthogonal reaction like copper-catalyzed or strain-promoted alkyne-azide cycloaddition ("click chemistry").

Table 1: Hypothetical Design of a Photoaffinity Probe Based on this compound This table presents a conceptual design for a photoaffinity probe, illustrating the key components that would be integrated into the parent compound's structure.

| Component | Example Moiety | Rationale for Selection | Point of Attachment (Hypothetical) |

|---|---|---|---|

| Specificity Unit | This compound | The acridine scaffold is known to interact with biological macromolecules like DNA and proteins. nih.gov | N/A (Core Scaffold) |

| Photoreactive Group | Phenyl-trifluoromethyl-diazirine | Small, stable in the dark, and efficiently forms a reactive carbene upon UV activation with low background cross-linking. enamine.netnih.gov | 6-amino group via an amide linker |

| Reporter Tag | Biotin | Enables high-affinity capture and enrichment of covalently labeled proteins using streptavidin-coated beads. nih.govscispace.com | Attached to the linker via click chemistry |

| Linker | Polyethylene (B3416737) glycol (PEG) with terminal alkyne | A flexible, hydrophilic linker to minimize steric hindrance and non-specific binding, with a terminal alkyne for bioconjugation. nih.gov | 6-amino group |

Bioconjugation Strategies for Cellular Tracking and Imaging of Compound Distribution

The intrinsic fluorescence of the acridine nucleus makes its derivatives valuable tools for cellular imaging. nih.gov Compounds like acridine orange are widely used to stain nucleic acids and acidic vesicles, allowing for the visualization of these structures in live cells. nih.govmoticmicroscopes.com Bioconjugation strategies can be employed to enhance these properties or to direct the molecule to specific cellular compartments.

Fluorescent Labeling: this compound could be conjugated to various fluorophores to create probes with tailored photophysical properties, such as improved quantum yield or a shifted emission spectrum for multi-color imaging. The 6-amino group provides a convenient handle for conjugation with N-hydroxysuccinimide (NHS) ester-activated dyes.

Targeted Delivery: To study the compound's interaction with specific cellular targets or organelles, it could be conjugated to a targeting moiety. For example:

Peptides: Conjugation to a nuclear localization signal (NLS) peptide could direct the probe to the nucleus, allowing for specific imaging of its interaction with DNA.

Small Molecules: Attaching a ligand for a specific cell surface receptor could facilitate the study of receptor-mediated uptake. A recent study demonstrated the successful conjugation of a platinum-acridine complex to a cyclo[RGDfK] peptide for integrin targeting. acs.org

Imaging Applications: Once a fluorescently labeled bioconjugate is synthesized, it can be used in various fluorescence microscopy techniques, such as confocal microscopy, to monitor its uptake, distribution, and localization within living cells over time. nih.gov This can provide crucial information about its mechanism of action; for instance, observing accumulation in the nucleus would support a DNA-intercalating mechanism. mdpi.com

Table 2: Potential Bioconjugation Strategies for this compound This table outlines possible strategies for modifying the parent compound to create tools for cellular imaging and tracking.

| Strategy | Conjugated Moiety | Conjugation Chemistry | Potential Application |

|---|---|---|---|

| Enhanced Fluorescence | Cyanine Dye (e.g., Cy5) | NHS ester coupling to the 6-amino group | Near-infrared imaging of compound distribution in cells or tissues. acs.org |

| Organelle Targeting | Triphenylphosphonium (TPP) cation | Amide bond formation between the 6-amino group and a TPP-carboxylic acid derivative | Targeting mitochondria to investigate effects on cellular respiration. |

| Cellular Uptake Studies | Cell-penetrating peptide (e.g., TAT) | Thiol-maleimide or click chemistry | Facilitating cellular entry and tracking the intracellular fate of the compound. |

| Specific Protein Labeling | Antibody Fragment (Fab) | Site-specific conjugation chemistry | Targeting the compound to a specific protein of interest for localized imaging. |

Investigation of Biotransformation Pathways at the Molecular Level in Model Systems

Understanding the metabolic fate of a compound is critical for interpreting its biological activity and for the rational design of more stable analogues. The biotransformation of acridine derivatives generally involves oxidative metabolism to produce more hydrophilic species that can be readily excreted. researchgate.net

Model Systems: The investigation of biotransformation pathways typically employs in vitro model systems that replicate physiological metabolic processes: mdpi.com

Liver Microsomes: These subcellular fractions are rich in cytochrome P450 (CYP450) enzymes, which are responsible for the majority of phase I oxidative metabolism.

Hepatocyte Cultures: Primary hepatocytes or liver-derived cell lines provide a more complete model, containing both phase I and phase II (conjugative) enzymes.

Potential Metabolic Pathways: For this compound, several metabolic transformations can be predicted based on its chemical structure and the known metabolism of related compounds:

Oxidation: The acridine ring itself can be hydroxylated by CYP450 enzymes. The formation of insoluble acridones through oxidation at the 9-position is also a known metabolic pathway for some acridines. researchgate.net

Hydrolysis: The methyl carbamate (B1207046) group is susceptible to hydrolysis by esterase enzymes, which would yield the corresponding 3-aminoacridine derivative and release methanol (B129727) and carbon dioxide.

N-Acetylation: The primary amino group at the 6-position could undergo phase II conjugation, such as acetylation by N-acetyltransferases.

Analytical Methods: The identification of metabolites is typically achieved by incubating the parent compound with a model system and analyzing the resulting mixture using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS). The structures of identified metabolites can be confirmed by comparison with synthetic standards or through detailed structural elucidation using techniques like nuclear magnetic resonance (NMR) spectroscopy.

Table 3: Predicted Biotransformation Pathways for this compound This table details the likely metabolic reactions the parent compound may undergo in a biological system, based on its functional groups and the known metabolism of acridines.

| Metabolic Reaction | Enzyme Family (Likely) | Resulting Metabolite Structure | Significance |

|---|---|---|---|

| Carbamate Hydrolysis | Carboxylesterases | 3,6-diaminoacridine | May alter the compound's biological activity and solubility. |

| Aromatic Hydroxylation | Cytochrome P450 (CYP) | Hydroxy-methyl (6-aminoacridin-3-yl)carbamate | Increases hydrophilicity, facilitating excretion. |

| N-Acetylation | N-acetyltransferases (NAT) | Methyl (6-(acetylamino)acridin-3-yl)carbamate | A common phase II detoxification pathway for aromatic amines. |

| Acridone Formation | Cytochrome P450 (CYP) | 9-oxo-acridine derivative (acridone) | Can lead to the formation of poorly soluble metabolites. researchgate.net |

Application of this compound as a Mechanistic Chemical Tool in Biological Systems

A chemical tool, or probe, is a small molecule with a well-defined mechanism of action that can be used to study a specific biological process or protein target. nih.gov Given the established activities of the acridine scaffold, this compound could potentially be used as a mechanistic tool to investigate several cellular pathways.

DNA Intercalation: The planar tricyclic structure of acridines allows them to insert, or intercalate, between the base pairs of DNA. nih.gov This interaction can disrupt DNA replication and transcription, leading to cytotoxic effects. mdpi.com 9-aminoacridine (B1665356), for example, is a well-characterized DNA intercalator. nih.gov By using this compound in cellular assays, researchers could investigate processes that are sensitive to DNA structural changes, such as DNA repair mechanisms or the activity of topoisomerase enzymes.

Enzyme Inhibition: Acridine derivatives are known to inhibit a variety of enzymes. researchgate.net For instance, amsacrine (B1665488) is a topoisomerase II inhibitor, and other acridines have shown activity against kinases and acetylcholinesterase. rsc.org A recent study identified 9-aminoacridine as a potent inhibitor of ribosome biogenesis, acting on both the transcription and processing of ribosomal RNA. nih.gov this compound could be screened against panels of enzymes to identify specific targets. If it proves to be a selective inhibitor of a particular enzyme, it could be used as a tool to probe the function of that enzyme in cellular signaling or metabolic pathways.

Use in Phenotypic Screening: In a phenotypic screen, compounds are tested for their ability to induce a specific cellular phenotype without a preconceived target. researchgate.net Due to the diverse bioactivities of acridines, this compound could be included in such screens to identify novel biological pathways. For example, its effects on cell cycle progression, apoptosis, or autophagy could be assessed. mdpi.comacs.org If an interesting phenotype is observed, the photoaffinity probes described in section 8.1 could then be employed to identify the molecular target responsible for the effect.

Table 4: Potential Applications as a Mechanistic Chemical Tool This table summarizes how this compound could be employed to investigate specific biological processes, leveraging the known properties of the acridine scaffold.

| Potential Mechanism | Biological Process to Investigate | Experimental Approach | Expected Outcome |

|---|---|---|---|

| DNA Intercalation | DNA Damage Response | Comet assay or γH2AX staining | Induction of DNA strand breaks or activation of DNA repair pathways. |

| Topoisomerase Inhibition | DNA Replication & Cell Cycle | In vitro enzyme activity assay; cell cycle analysis by flow cytometry. | Inhibition of topoisomerase-mediated DNA relaxation; arrest of cells in the G2/M phase. nih.gov |

| Ribosome Biogenesis Inhibition | Protein Synthesis & Nucleolar Stress | Pre-rRNA processing analysis (Northern blot); measurement of global protein synthesis. | Accumulation of pre-rRNA precursors and a reduction in protein synthesis. nih.gov |

| Kinase Inhibition | Cellular Signaling Pathways | Kinase activity screening panels; Western blot for phosphorylation of downstream targets. | Identification of specific kinases inhibited by the compound and modulation of a signaling cascade. |

Future Research Directions and Unaddressed Challenges in Methyl 6 Aminoacridin 3 Yl Carbamate Research

Exploration of Novel Molecular Targets and Off-Target Interactions Beyond Known Mechanisms

Historically, the biological effects of acridine (B1665455) derivatives have been primarily attributed to their ability to intercalate into DNA and inhibit topoisomerase enzymes. mdpi.comsci-hub.se While these mechanisms are undoubtedly significant, a comprehensive understanding of the complete target profile of Methyl (6-aminoacridin-3-yl)carbamate is likely to be far more complex. Future research must venture beyond these well-trodden paths to identify novel molecular targets and elucidate potential off-target interactions.

The exploration of the kinome as a target for acridine derivatives is a promising avenue. For instance, certain 9-anilinoacridines have been identified as dual inhibitors of Src and MEK kinases, suggesting that the acridine scaffold can be adapted to target key signaling pathways involved in cancer progression. nih.gov A systematic screening of this compound against a broad panel of kinases could reveal unexpected inhibitory activities. Furthermore, investigating its impact on other enzyme families, such as proteases and histone-modifying enzymes, could unveil novel mechanisms of action.

Equally important is the characterization of off-target interactions, which can lead to unforeseen toxicities or, conversely, present opportunities for drug repurposing. A comprehensive off-target profiling of this compound is crucial for a complete understanding of its pharmacological profile.

Table 1: Potential Novel Molecular Targets for this compound

| Target Class | Specific Examples | Rationale |

| Protein Kinases | Src, MEK, CDKs | Known to be targeted by other acridine derivatives, crucial in cell signaling. mdpi.comnih.gov |

| Epigenetic Modifiers | HDACs, DNMTs | Acridine compounds are known to influence gene expression. |

| Proteases | Caspases, Cathepsins | Involvement in apoptosis and other cellular processes. |

| G-quadruplexes | Telomeric G-quadruplexes | A recognized target for other planar heterocyclic compounds. |